molecular formula C20H28N4O3 B2904513 2,4-dioxo-3-pentyl-N-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892268-68-7

2,4-dioxo-3-pentyl-N-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2904513
CAS RN: 892268-68-7
M. Wt: 372.469
InChI Key: RRIGJKUOSJTVJI-UHFFFAOYSA-N
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Description

2,4-dioxo-3-pentyl-N-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C20H28N4O3 and its molecular weight is 372.469. The purity is usually 95%.
BenchChem offers high-quality 2,4-dioxo-3-pentyl-N-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dioxo-3-pentyl-N-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

C-H Functionalization and Redox-Annulations

Cyclic amines, including pyrrolidine, when subjected to redox-annulations with α,β-unsaturated aldehydes and ketones, lead to the formation of conjugated azomethine ylides followed by 6π-electrocylization. This process, often resulting in ring-fused pyrrolines, highlights the chemical versatility and reactivity of pyrrolidine derivatives in synthesizing complex heterocyclic compounds. These compounds can be further oxidized to pyrroles or reduced to pyrrolidines, showcasing a path for diverse chemical syntheses (Kang et al., 2015).

Palladium-catalyzed Oxidative Cyclization-Alkoxycarbonylation

The catalytic reactions under oxidative carbonylation conditions of 4-yn-1-ones and prop-2-ynyl alpha-ketoesters/amides yield a variety of heterocyclic derivatives, such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These reactions demonstrate the synthetic utility of palladium catalysis in constructing complex molecules from simpler precursors, contributing to the development of pharmacologically active compounds and materials with novel properties (Bacchi et al., 2005).

Organocatalytic Synthesis and Pharmacological Evaluation

Organocatalytic synthesis techniques have enabled the development of heterocyclic compounds with potential anticonvulsant, antinociceptive, and anti-inflammatory properties. For example, the reaction of 4-azido-7-chloroquinoline with β-oxo-amides in the presence of pyrrolidine demonstrates an efficient method for producing new compounds with significant pharmacological activities, showcasing the relevance of pyrrolidine derivatives in medicinal chemistry (Wilhelm et al., 2014).

Development of Antiallergy and Antibacterial Agents

Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate has been identified as a new prototype with significant oral antiallergy activity, demonstrating ten times the potency of disodium cromoglycate in rat models. This highlights the potential of specific quinoline derivatives in developing new therapeutic agents for allergy treatment, emphasizing the role of chemical synthesis in drug discovery (Althuis et al., 1979).

properties

IUPAC Name

2,4-dioxo-3-pentyl-N-(2-pyrrolidin-1-ylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-2-3-4-12-24-19(26)16-8-7-15(14-17(16)22-20(24)27)18(25)21-9-13-23-10-5-6-11-23/h7-8,14H,2-6,9-13H2,1H3,(H,21,25)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIGJKUOSJTVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3CCCC3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dioxo-3-pentyl-N-(2-pyrrolidin-1-ylethyl)-1H-quinazoline-7-carboxamide

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